
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a difluoromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-3-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-chlorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-bromobenzene-1-sulfonylchloride
Uniqueness
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and in scientific research .
Eigenschaften
Molekularformel |
C7H4ClF3O2S |
|---|---|
Molekulargewicht |
244.62 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
InChI-Schlüssel |
DBPHVVCNTQAJGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


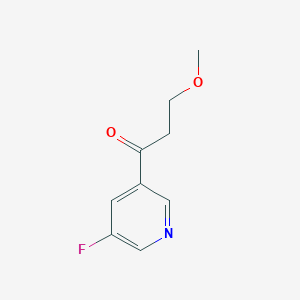

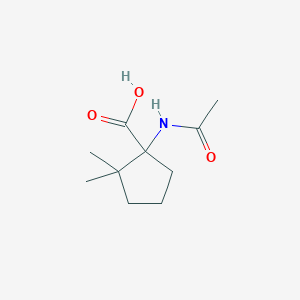
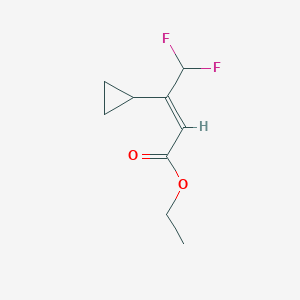
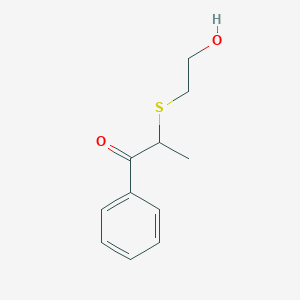
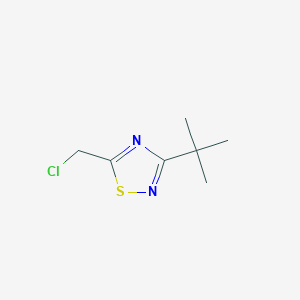
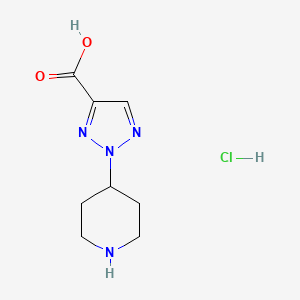
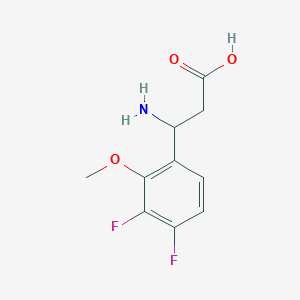
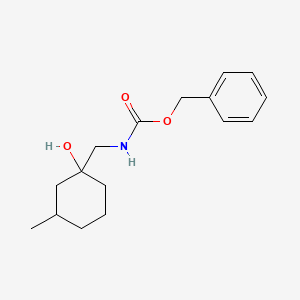
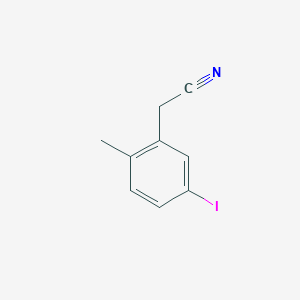

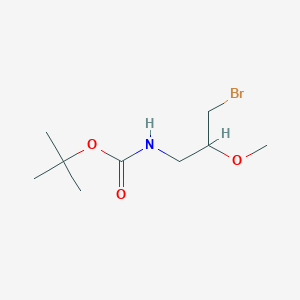
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
